BenchChemオンラインストアへようこそ!

4-((2-phenylthiazol-4-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide

Medicinal chemistry Structure-activity relationship Heterocyclic drug design

Procure CAS 1203417-35-9 to access a regiospecifically defined 2-phenylthiazol-4-ylmethyl isomer with an N-thiophen-2-yl carboxamide terminus. This electron-rich thiophene substitution provides a distinct SAR vector compared to N-phenyl analogs, enabling precise modulation of TLR/IL-1R signaling and offering a unique sulfur anomalous dispersion handle for crystallography. Avoid regioisomeric contamination that confounds biological interpretation.

Molecular Formula C19H20N4OS2
Molecular Weight 384.52
CAS No. 1203417-35-9
Cat. No. B2709924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2-phenylthiazol-4-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide
CAS1203417-35-9
Molecular FormulaC19H20N4OS2
Molecular Weight384.52
Structural Identifiers
SMILESC1CN(CCN1CC2=CSC(=N2)C3=CC=CC=C3)C(=O)NC4=CC=CS4
InChIInChI=1S/C19H20N4OS2/c24-19(21-17-7-4-12-25-17)23-10-8-22(9-11-23)13-16-14-26-18(20-16)15-5-2-1-3-6-15/h1-7,12,14H,8-11,13H2,(H,21,24)
InChIKeyUMLYZVNCTOVZAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((2-Phenylthiazol-4-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide (CAS 1203417-35-9): Structural Identity and Physicochemical Baseline for Procurement Verification


4-((2-Phenylthiazol-4-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide (CAS 1203417-35-9) is a fully synthetic small molecule (C₁₉H₂₀N₄OS₂, MW 384.5 g/mol) belonging to the 2-substituted thiazole-4-carboxamide class [1]. Its architecture comprises a 2-phenylthiazole ring linked via a methylene bridge to a piperazine core, which is further functionalized at the distal nitrogen with a thiophen-2-yl carboxamide moiety [1]. Computed physicochemical descriptors include an XLogP3-AA of 3.2, a topological polar surface area (TPSA) of 105 Ų, one hydrogen bond donor, five hydrogen bond acceptors, and four rotatable bonds [1]. The compound was originally deposited in the Aurora Screening Library (Chemcats, 2007) and subsequently referenced in the Bayer Schering Pharma patent family covering 2-substituted thiazole-4-carboxamide derivatives as immunomodulatory agents targeting the TLR/IL-1R signaling axis [2].

Why Generic Substitution Fails: Structural Determinants of Differentiation for 4-((2-Phenylthiazol-4-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide


Within the 2-substituted thiazole-4-carboxamide chemical space, even minor structural modifications produce large shifts in target engagement, selectivity, and pharmacokinetic behavior. The N-thiophen-2-yl carboxamide terminus of this compound is distinct from the N-phenyl carboxamide analog (CAS 1203202-75-8), replacing a hydrophobic phenyl ring with a sulfur-containing, electron-rich thiophene heterocycle. This substitution alters hydrogen-bonding geometry, π-stacking capacity, and metabolic susceptibility [1]. Furthermore, the 2-phenylthiazol-4-ylmethyl regiochemistry (as opposed to the 4-phenylthiazol-2-ylmethyl isomer) positions the phenyl substituent at the thiazole C2 rather than C4, directly impacting the spatial orientation of the aromatic pharmacophore relative to the piperazine-carboxamide scaffold [1]. The Bayer patent family (US 7,897,626) covering this structural class explicitly claims immunomodulatory activity through TIR-domain receptor modulation (TLR/IL-1R pathways), where the identity of the heteroaryl carboxamide substituent is a critical determinant of potency and selectivity [2]. Substituting this compound with a close analog lacking the thiophene moiety therefore carries a high risk of altered—and uncharacterized—biological activity.

Quantitative Differentiation Evidence Guide for 4-((2-Phenylthiazol-4-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide


Thiophene vs. Phenyl Carboxamide Terminus: Physicochemical and Electronic Distinction from the Direct N-Phenyl Analog (CAS 1203202-75-8)

The target compound bears an N-(thiophen-2-yl) carboxamide group, whereas its closest commercially cataloged analog, N-phenyl-4-((2-phenylthiazol-4-yl)methyl)piperazine-1-carboxamide (CAS 1203202-75-8), terminates with an N-phenyl carboxamide [1]. Thiophene introduces a sulfur heteroatom into the π-system, increasing electron density (Hammett σₘ for 2-thienyl ≈ +0.09 vs. phenyl = 0.00), reducing aromatic resonance energy (~125 kJ/mol vs. ~150 kJ/mol for benzene), and conferring distinct hydrogen-bond acceptor character at the ring sulfur (C–S–C angle ~92°) [2]. These electronic differences directly influence target binding: systematic SAR studies within the thiazole-4-carboxamide class have demonstrated that replacing an N-aryl carboxamide with an N-heteroaryl (including thienyl) carboxamide shifts in vitro potency against TIR-domain-mediated NF-κB activation by ≥3-fold in cellular reporter assays, depending on the specific heterocycle identity [3]. No direct head-to-head bioassay data comparing this compound with its N-phenyl analog have been published in the peer-reviewed literature.

Medicinal chemistry Structure-activity relationship Heterocyclic drug design

Thiazole Regiochemistry: 2-Phenylthiazol-4-ylmethyl vs. 4-Phenylthiazol-2-ylmethyl Isomer Differentiation

The target compound incorporates a 2-phenylthiazol-4-ylmethyl scaffold (phenyl at thiazole C2, methylene linker at C4). A regioisomeric analog, 4-((4-phenylthiazol-2-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide, inverts this connectivity (phenyl at C4, methylene linker at C2) . These two regioisomers are not interchangeable: the 2-phenylthiazol-4-yl geometry places the phenyl ring in conjugation with the thiazole C=N bond, whereas the 4-phenylthiazol-2-yl isomer positions the phenyl ring adjacent to the ring sulfur with distinct electronic distribution [1]. In the Bayer patent family covering 2-arylthiazole-4-carboxamides, the C2 aryl substituent is explicitly required for TIR-domain-mediated immunomodulatory activity, and relocation of the aryl group to C4 is specifically excluded from the claimed generic formula (Formula I, wherein Q₁ is defined as a heteroaryl ring with the carboxamide attached at the 4-position relative to the C2 aryl substituent) [2].

Chemical procurement Isomer verification Analytical chemistry

TLR/IL-1R Pathway Immunomodulation: Class-Level Evidence from the Bayer Patent Family for 2-Arylthiazole-4-Carboxamide Scaffolds

The target compound falls within the generic Formula (I) of US Patent 7,897,626 (Bayer Schering Pharma AG), which claims 2-substituted thiazole-4-carboxamide derivatives as modulators of TIR-domain-containing receptors [1]. The patent discloses that representative compounds within this structural class inhibit NF-κB activation downstream of TLR and IL-1R stimulation in cellular assays. Although no compound-specific IC₅₀ data for CAS 1203417-35-9 are reported in the patent or subsequent peer-reviewed literature, the patent establishes that the 2-arylthiazole-4-carboxamide core (present in this compound) is essential for activity and that the N-heteroaryl carboxamide terminus (here, N-thiophen-2-yl) modulates potency. Patent biological examples demonstrate that structurally analogous 2-phenylthiazole-4-carboxamides with varied N-aryl/heteroaryl substituents inhibit NF-κB-driven reporter gene expression with IC₅₀ values ranging from low-nanomolar to low-micromolar concentrations in HEK293-TLR transient transfection assays [1]. The compound is further distinct from earlier-generation thiazolyl-piperazine immunomodulators described in US 4,476,128 [2], which lack the carboxamide linkage and operate through a non-TLR-mediated immunopotentiation mechanism, underscoring the mechanistic divergence conferred by the carboxamide functional group.

Immunology Inflammation Drug discovery

Predicted Ribosomal Peptidyl Transferase Center (PTC) Inhibitory Potential: Machine Learning Class-Level Inference from Phenylthiazole-Piperazine Analogs

Machine learning-based virtual screening of the ZINC database identified two phenylthiazole-piperazine derivatives—1-[(2-methylthiazol-4-yl)methyl]-4-[(2-phenylthiazol-4-yl)methyl]piperazine and 1-ethyl-4-[(2-phenylthiazol-4-yl)methyl]piperazine—as predicted inhibitors of the bacterial ribosomal peptidyl transferase center (PTC) [1]. These compounds, which share the 2-phenylthiazol-4-ylmethyl-piperazine substructure with the target compound, were predicted to bind the PTC with IC₅₀ values of 0.0091 µM and 0.0028 µM respectively at pH 7.5, 37 °C [1]. The target compound (CAS 1203417-35-9) has not been directly screened in this assay; however, it retains the identical 2-phenylthiazol-4-ylmethyl-piperazine core present in both validated hits, while additionally bearing an N-thiophen-2-yl carboxamide group that could modulate ribosome binding affinity and selectivity [2]. The chloramphenicol antibiotic class, which also targets the PTC, served as the positive control benchmark in the original modeling study [1].

Antibacterial Ribosome targeting Machine learning drug discovery

Recommended Research and Industrial Application Scenarios for 4-((2-Phenylthiazol-4-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide (CAS 1203417-35-9)


TLR/IL-1R Pathway Inhibitor Screening and Probe Development

This compound is structurally aligned with the Formula (I) pharmacophore claimed in US Patent 7,897,626 for TIR-domain receptor modulation [1]. Researchers investigating TLR2, TLR4, or IL-1R signaling cascades can employ CAS 1203417-35-9 as a screening candidate for NF-κB inhibition assays in HEK293-TLR reporter cell lines or primary macrophage cultures. The N-thiophen-2-yl carboxamide terminus provides a differentiated heteroaryl contact point compared with N-phenyl analogs, offering a distinct SAR vector for optimizing potency and selectivity within the 2-arylthiazole-4-carboxamide series [2].

Antibacterial Ribosome PTC Inhibitor Discovery

Based on cross-study inference from machine learning-predicted PTC inhibitors sharing the 2-phenylthiazol-4-ylmethyl-piperazine core (predicted IC₅₀ values of 0.0028–0.0091 µM for close analogs), CAS 1203417-35-9 represents a candidate for in vitro antibacterial susceptibility testing against Gram-positive and Gram-negative bacterial strains [3]. The compound can be benchmarked against chloramphenicol in minimum inhibitory concentration (MIC) assays and subjected to in vitro translation inhibition assays using bacterial ribosome preparations to determine whether the N-thiophen-2-yl carboxamide modification preserves or enhances the PTC-targeting activity predicted for the core scaffold [3].

Chemical Biology Tool for Thiophene-Sulfur-Mediated Binding Interaction Studies

The thiophene sulfur atom in the N-terminal carboxamide substituent provides a unique spectroscopic and crystallographic handle (anomalous scattering at sulfur K-edge, ~2.47 keV) that is absent in N-phenyl analogs. This property makes CAS 1203417-35-9 suitable as a probe for X-ray crystallography or sulfur anomalous dispersion phasing studies of protein-ligand complexes involving thiazole-carboxamide binding sites [2]. Additionally, the distinct electronic absorption and vibrational spectra of the thiophene ring (vs. phenyl) enable UV-Vis and Raman-based binding assays to quantify target engagement without the need for fluorescent labeling [2].

Analytical Reference Standard for Regioisomeric Purity Verification in Procurement QC

Given the commercial availability of the regioisomeric 4-((4-phenylthiazol-2-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide, CAS 1203417-35-9 serves as an essential authentic reference standard for developing and validating HPLC, UPLC-MS, or ¹H-NMR methods that distinguish the 2-phenylthiazol-4-ylmethyl regioisomer from its 4-phenylthiazol-2-ylmethyl counterpart [2]. This is critical for laboratories procuring thiazole-piperazine-carboxamide screening compounds, where regioisomeric contamination can confound SAR interpretation and lead to false-positive or false-negative biological results. The distinct InChI Key (UMLYZVNCTOVZAA-UHFFFAOYSA-N) provides an unambiguous digital identifier for database cross-referencing [2].

Quote Request

Request a Quote for 4-((2-phenylthiazol-4-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.